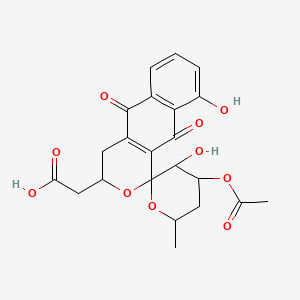
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine is an organic compound with the molecular formula C12H13NO2 This compound features a glycine backbone substituted with a methyl group and a phenylprop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine typically involves the alkylation of glycine derivatives. One common method includes the reaction of glycine with N-methyl-3-phenylprop-2-yn-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The phenylprop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylprop-2-yn-1-yl group may also facilitate interactions with hydrophobic pockets within proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(3-phenylprop-2-yn-1-yl)aniline: Similar structure but with an aniline group instead of glycine.
N-Methyl-N-(3-phenylprop-2-yn-1-yl)acetamide: Contains an acetamide group instead of glycine.
Uniqueness
N-Methyl-N-(3-phenylprop-2-yn-1-yl)glycine is unique due to its glycine backbone, which imparts different chemical and biological properties compared to its analogs. The presence of the glycine moiety allows for potential interactions with biological systems that are distinct from those of other similar compounds.
Properties
CAS No. |
58788-89-9 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-[methyl(3-phenylprop-2-ynyl)amino]acetic acid |
InChI |
InChI=1S/C12H13NO2/c1-13(10-12(14)15)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,9-10H2,1H3,(H,14,15) |
InChI Key |
DXWBAVMUAIBGOA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#CC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





silane](/img/structure/B14611095.png)


![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)




![1-Methyl-2-[(methylsulfanyl)methyl]-1H-pyrrole](/img/structure/B14611125.png)
![1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B14611126.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14611147.png)
